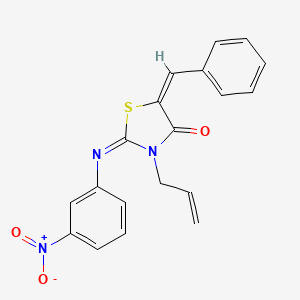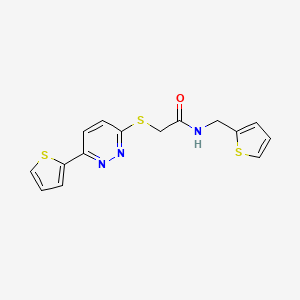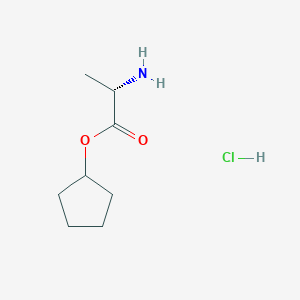![molecular formula C18H19ClN4O2S B2415693 8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione CAS No. 864939-81-1](/img/structure/B2415693.png)
8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C18H19ClN4O2S and its molecular weight is 390.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Affinity and Pharmacological Evaluation
A study by Chłoń-Rzepa et al. (2013) explored the receptor affinity and pharmacological properties of a series of derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione, including compounds similar to 8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione. These compounds displayed potent ligand activity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing potential as psychotropic agents with antidepressant and anxiolytic properties. This highlights the compound's relevance in neuropharmacology and mental health research (Chłoń-Rzepa et al., 2013).
Chemical Reactions and Synthesis
Kinoshita et al. (1989) investigated the reactions of 1,3-oxazine-2,4(3H)-dione derivatives under various conditions, including compounds structurally related to this compound. This research contributes to the understanding of the chemical behavior and synthesis routes of such complex organic compounds (Kinoshita et al., 1989).
Molecular Structure and Properties
Research by Prabakaran and Muthu (2014) on a similar molecule, 7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione, involved detailed structural characterization using quantum chemical methods and vibrational spectral techniques. This work is significant for understanding the molecular structure, stability, and electronic properties of such compounds, which can be extrapolated to this compound (Prabakaran & Muthu, 2014).
Photovoltaic Applications
Li et al. (2012) designed and synthesized a novel electron-withdrawing group for use in photovoltaic applications. Although not directly studying this compound, this research demonstrates the potential application of structurally similar compounds in the development of new materials for solar energy conversion (Li et al., 2012).
Eigenschaften
IUPAC Name |
8-but-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-5-11(2)26-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)10-12-8-6-7-9-13(12)19/h5-9,11H,1,10H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCKZZRYBAGYJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)SC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Potassium;2-[(3-hydroxypyrrolidin-1-yl)methyl]-1,3-oxazole-4-carboxylate](/img/structure/B2415610.png)

![2-(4-fluorophenoxy)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2415612.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2415613.png)

![Tert-butyl 7'-bromo-4'-hydroxyspiro[azetidine-3,2'-chromane]-1-carboxylate](/img/structure/B2415615.png)
![2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2415618.png)

![3-(3-chlorobenzo[b]thiophene-2-carboxamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2415620.png)

![6-Bromothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2415625.png)
![N-[1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2415626.png)
![N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B2415628.png)

